N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide
Description
The compound N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide features a thioacetamide backbone linked to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 2. The acetamide nitrogen is further functionalized with a 2-furanylmethyl group. This structure combines a heteroaromatic triazolopyridazine system with a sulfur-containing bridge and a furan-based side chain, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15-20-21-18(23(15)22-17)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXMINDUMZWKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits multiple mechanisms of action:
Anticancer Activity : Preliminary studies have shown that N-(2-furanylmethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetamide can inhibit tumor growth in various cancer models. It appears to induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. For instance, in vitro studies demonstrated significant growth inhibition in breast cancer cell lines with percent growth inhibitions (PGIs) ranging from 60% to 80% across different concentrations.
Anti-inflammatory Effects : The compound has also been observed to reduce levels of pro-inflammatory cytokines in models of inflammatory diseases. Research conducted on murine models of rheumatoid arthritis showed decreased levels of inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound.
Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. However, further research is necessary to confirm these findings and elucidate the mechanisms involved.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound across different biological contexts:
Cancer Models
In a study involving animal models of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Inflammatory Disease Models
Research conducted on murine models of rheumatoid arthritis demonstrated that administration of the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating autoimmune conditions.
The biological activity of this compound can be summarized as follows:
| Application | Mechanism of Action | Observed Effects |
|---|---|---|
| Anticancer | Induction of apoptosis | Significant tumor size reduction |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Decreased TNF-alpha and IL-6 levels |
| Antimicrobial | Potential activity against bacterial strains | Inhibition of bacterial growth (preliminary) |
Comparison with Similar Compounds
Structural Analogues with Triazolopyridazine Cores
a) N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide (RN 868968-98-3)
- Key Differences :
- The phenyl group on the triazolopyridazine is replaced by a pyridin-3-yl moiety.
- The acetamide nitrogen is substituted with a tetrahydrofuran-2-ylmethyl group instead of 2-furanylmethyl.
- The saturated tetrahydrofuran ring could improve metabolic stability over the unsaturated furan .
b) N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide (CAS 891115-66-5)
- Key Differences :
- The triazolopyridazine is linked to a phenyl ring at position 6, and the acetamide side chain includes a thiazine heterocycle.
- Implications :
c) 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7)
- Key Differences :
- A methyl group replaces the phenyl on the triazolopyridazine core.
- The acetamide nitrogen is attached to a 4-ethoxyphenyl group.
- The ethoxyphenyl substituent may increase lipophilicity compared to the furanylmethyl group .
a) N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6)
- Key Differences :
- The triazolopyridazine core is substituted with a methyl group, and the acetamide nitrogen is methylated.
- Biological Relevance :
- Comparison :
- The absence of a phenyl or furan group in this analog may limit its binding specificity compared to the target compound.
Q & A
Q. Table 1: Reaction Optimization
| Step | Optimal Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Thioether coupling | DMF, 90°C, 12 h | 60–75% | ≥95% |
| Amidation | EDCI/HOBt, RT, 24 h | 70–85% | ≥98% |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazolopyridazine core and furanylmethyl substitution . Key signals:
- Furanyl protons: δ 6.2–7.4 ppm (multiplet).
- Triazole protons: δ 8.5–9.0 ppm (singlet).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₆N₆O₂S) with <2 ppm error .
- HPLC-PDA : Assesses purity (>98% required for biological assays) .
Advanced: How can SAR studies evaluate the role of the furanylmethyl and triazolopyridazine moieties?
Answer:
Methodology :
- Substituent variation : Synthesize analogs with modified furan (e.g., tetrahydrofuran) or triazole substituents (e.g., methyl, chloro) .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .
Example finding :
Replacing the furan with a thiophene reduces potency by 10-fold, highlighting the furan’s role in π-π stacking .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Purity discrepancies : Impurities >2% can skew results. Validate via HPLC and elemental analysis .
- Assay conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the thioacetamide group. Standardize protocols .
- Cell line variability : Use isogenic cell lines to control for genetic drift in cytotoxicity assays .
Advanced: What are the stability profiles under varying pH, temperature, and light?
Answer:
Stability testing protocol :
- pH stability : Incubate in buffers (pH 2–10) at 37°C for 24 h. Monitor degradation via HPLC .
- Thermal stability : Heat at 40–60°C for 48 h. The compound decomposes >60°C .
- Light sensitivity : Store in amber vials; UV exposure (>4 h) causes 15% degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
